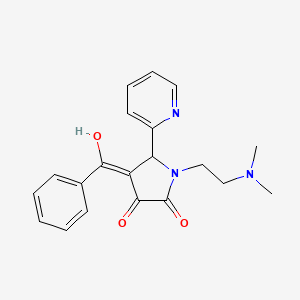

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-22(2)12-13-23-17(15-10-6-7-11-21-15)16(19(25)20(23)26)18(24)14-8-4-3-5-9-14/h3-11,17,24H,12-13H2,1-2H3/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRNMOLZGYKWMP-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a benzoyl group, and a dimethylamino group, contributing to its unique pharmacological properties. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 613219-93-5 |

| Molecular Formula | C24H28N2O4 |

| Molecular Weight | 408.5 g/mol |

| Density | 1.183 g/cm³ (predicted) |

| Boiling Point | 564.3 °C (predicted) |

| pKa | 4.50 (predicted) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance, a study identified this compound as part of a drug library screened for anticancer activity, showing promising results against multicellular spheroids, which are more representative of in vivo tumor environments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This dual action makes it a candidate for further development as an antimicrobial agent.

Neurological Effects

There is emerging interest in the compound's effects on the central nervous system (CNS). Preliminary studies suggest that it may act as a positive allosteric modulator of NMDA receptors, which are crucial for synaptic plasticity and memory function. This activity could position the compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's .

The biological effects of 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one are mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has shown potential in modulating NMDA receptor activity, enhancing neurotransmitter signaling in the CNS.

- Cell Cycle Regulation : Induction of apoptosis and cell cycle arrest suggests involvement in pathways regulating cell survival and proliferation.

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Anticancer Activity : In a controlled study involving various cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity .

- Antimicrobial Efficacy Study : A series of experiments demonstrated that the compound effectively inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

- Neuroprotective Effects : Animal models treated with the compound showed improved cognitive function and reduced neuroinflammation compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Structural modifications in analogues often occur at three key positions:

Aroyl group at position 4 (e.g., benzoyl, furoyl, thiophene-carbonyl).

Substituent on the ethyl chain at position 1 (e.g., dimethylamino, hydroxyethoxy).

Aryl/heteroaryl group at position 5 (e.g., pyridinyl, methoxyphenyl, thiophenyl).

Table 1: Key Structural Features and Activity Data of Analogues

Key Observations:

Aroyl Group Modifications: Replacement of benzoyl (target compound) with thiophene-2-carbonyl (F3226-1198) significantly enhances inhibitory potency (IC50 = 2.6 μM vs. 21.8 μM), suggesting electron-rich heterocycles improve binding to matriptase .

Position 1 Substituents: The 2-(dimethylamino)ethyl group (target compound) is retained in the 4-methoxyphenyl analogue (), indicating its role in solubility or charge interactions. Replacement with 2-(2-hydroxyethoxy)ethyl (573945-05-8) introduces hydrophilicity, which may impact membrane permeability .

Position 5 Substituents :

- Pyridin-2-yl (target compound) vs. 4-methoxyphenyl (): The pyridine ring offers hydrogen-bond acceptor sites, while methoxy groups enhance lipophilicity.

- Thiophen-2-yl (F3226-1198) exhibits superior activity, possibly due to sulfur's polarizability and π-π stacking .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The nitro group in 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(3-nitrophenyl) () may enhance electrophilicity but reduce bioavailability due to increased molecular weight (443.43) .

- Bulk and Lipophilicity : The 4-tert-butylphenyl substituent () introduces steric bulk, which could hinder binding in some targets but improve stability .

- Hydrogen-Bonding Capacity : The conserved 3-hydroxy group across analogues (e.g., ) likely mediates critical interactions with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.